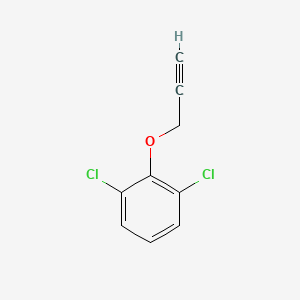

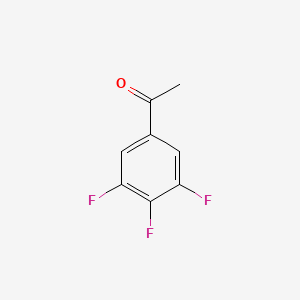

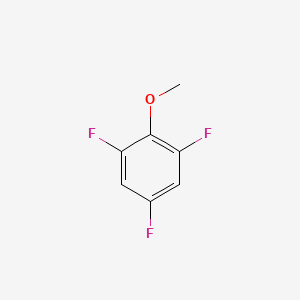

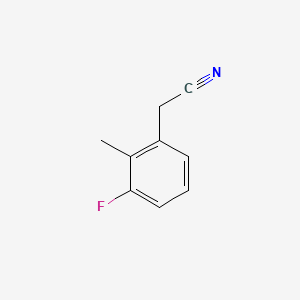

2-(3-Fluoro-2-methylphenyl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Fluoro-2-methylphenyl)acetonitrile is a chemical compound that is part of the broader class of acetonitriles, which are organic molecules containing a cyano group (-C≡N) attached to an alkyl group. The presence of a fluorine atom on the aromatic ring can significantly alter the electronic properties of the molecule due to the high electronegativity of fluorine.

Synthesis Analysis

The synthesis of fluorinated acetonitriles can be approached through various methods. For instance, a 'green protocol' has been used to synthesize a related compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, which involves environmentally friendly procedures and has been characterized by elemental, spectral, and X-ray crystallographic analyses . Another method involves the electrolytic reduction of fluorinated sulphones in acetonitrile, which results in the cleavage of carbon-sulphur and carbon-fluorine bonds . Additionally, a concise synthesis route has been developed for 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile.

Molecular Structure Analysis

The molecular structure of fluorinated acetonitriles can be elucidated using techniques such as X-ray diffraction and spectroscopic methods. For example, the crystal structure of a similar compound was solved using single-crystal X-ray diffraction data . Theoretical calculations, such as those performed using the DFT-B3LYP/6-311++G(d,p) method, can also provide valuable information on the equilibrium geometry of these molecules . The microwave spectrum of fluoro-acetonitrile has been studied, which helps in understanding the structural aspects of the molecule .

Chemical Reactions Analysis

Fluorinated acetonitriles can undergo various chemical reactions. The electrochemical method mentioned earlier leads to the formation of fluorinated ethylenes . Additionally, vicarious nucleophilic substitution reactions involving fluoronitroarenes have been used to synthesize fluorine-containing quinoline derivatives . These reactions highlight the reactivity of fluorinated acetonitriles and their potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetonitriles are influenced by the presence of the fluorine atom and the cyano group. The electronegativity of fluorine affects the chemical reactivity and the stability of the molecule. The molecular descriptors and reactivity surfaces of a related fluorinated acetonitrile have been analyzed, providing insights into its reactivity . The microwave spectrum of fluoro-acetonitrile reveals information about its dipole moment and the position of atoms within the molecule . These properties are crucial for understanding the behavior of 2-(3-Fluoro-2-methylphenyl)acetonitrile in various environments and reactions.

科学的研究の応用

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This review discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .

Acetonitrile as a small polar molecule has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions . The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

特性

IUPAC Name |

2-(3-fluoro-2-methylphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTNRVRHECGBPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381348 |

Source

|

| Record name | 2-(3-fluoro-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-2-methylphenyl)acetonitrile | |

CAS RN |

500912-15-2 |

Source

|

| Record name | 2-(3-fluoro-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)